molecular formula C7H12S B098644 1-prop-2-ynylsulfanylbutane CAS No. 17277-57-5

1-prop-2-ynylsulfanylbutane

Cat. No.: B098644
CAS No.: 17277-57-5
M. Wt: 128.24 g/mol
InChI Key: BPAWIQMMOKUBRA-UHFFFAOYSA-N
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Description

1-prop-2-ynylsulfanylbutane is an organic compound that belongs to the class of sulfides. Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms. This particular compound features a butyl group and a 2-propynyl group attached to the sulfur atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfide, butyl 2-propynyl can be achieved through several methods. One common approach involves the reaction of a thiolate anion with an alkyl halide. For instance, the reaction between butyl thiolate and 2-propynyl bromide under basic conditions can yield sulfide, butyl 2-propynyl . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of sulfide, butyl 2-propynyl may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like distillation or recrystallization may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-prop-2-ynylsulfanylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol precursors.

    Substitution: Various substituted sulfides depending on the reactants used.

Scientific Research Applications

1-prop-2-ynylsulfanylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of sulfide, butyl 2-propynyl involves its ability to participate in nucleophilic substitution reactions. The sulfur atom, being nucleophilic, can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This reactivity is crucial in various synthetic applications and biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-prop-2-ynylsulfanylbutane is unique due to the presence of both a butyl group and a 2-propynyl group, which can influence its reactivity and applications. The combination of these groups allows for specific interactions and reactions that may not be possible with other sulfides.

Properties

CAS No.

17277-57-5

Molecular Formula

C7H12S

Molecular Weight

128.24 g/mol

IUPAC Name

1-prop-2-ynylsulfanylbutane

InChI

InChI=1S/C7H12S/c1-3-5-7-8-6-4-2/h2H,3,5-7H2,1H3

InChI Key

BPAWIQMMOKUBRA-UHFFFAOYSA-N

SMILES

CCCCSCC#C

Canonical SMILES

CCCCSCC#C

17277-57-5

Origin of Product

United States

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